6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Lipophilicity ADME Drug Design

6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 946255-18-1) is a fully synthetic, low-molecular-weight (320.34 g/mol) heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family. The core scaffold is a recognized privileged structure in kinase and phosphodiesterase drug discovery.

Molecular Formula C14H13FN4O2S
Molecular Weight 320.34
CAS No. 946255-18-1
Cat. No. B2837900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS946255-18-1
Molecular FormulaC14H13FN4O2S
Molecular Weight320.34
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CSC2=NC3=C(C=NN3CCO)C(=O)N2
InChIInChI=1S/C14H13FN4O2S/c15-10-3-1-2-9(6-10)8-22-14-17-12-11(13(21)18-14)7-16-19(12)4-5-20/h1-3,6-7,20H,4-5,8H2,(H,17,18,21)
InChIKeyRKGBCAVFKLOGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946255-18-1: Pyrazolo[3,4-d]pyrimidin-4(5H)-one Core with a Distinctive 3-Fluorobenzylthio and N1-Hydroxyethyl Substitution Pattern


6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 946255-18-1) is a fully synthetic, low-molecular-weight (320.34 g/mol) heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family. The core scaffold is a recognized privileged structure in kinase and phosphodiesterase drug discovery [1]. The compound is distinguished by a 6-position thioether linked to a 3-fluorobenzyl moiety and an N1-(2-hydroxyethyl) group that provides a primary alcohol handle for hydrogen bonding, which is atypical among N1-isopropyl or N1-cyclopentyl PDE9 inhibitor chemotypes [1][2]. Though published target engagement data for this precise entity remain sparse in the open literature, its substitution pattern situates it at a physicochemical sweet spot—sufficiently lipophilic for passive permeability yet retaining an H-bond donor for improved aqueous solubility—that makes it a compelling candidate for medicinal chemistry optimization campaigns seeking to balance potency with drug-like properties [2].

Why 946255-18-1 Cannot Be Replaced by a Non-Fluorinated or N1-Alkyl Pyrazolo[3,4-d]pyrimidin-4(5H)-one Analog


Generic substitution within the pyrazolo[3,4-d]pyrimidin-4(5H)-one class is demonstrably risky because subtle changes to the benzylthio or N1 substituent can drastically alter target selectivity, cellular permeability, and metabolic stability. The 3-fluorobenzylthio group introduces a dipole moment and steric profile absent in unsubstituted benzyl or 3-methylbenzyl analogs, which can reorient the molecule within the PDE9 or kinase ATP-binding pocket [1]. Simultaneously, replacing the N1-(2-hydroxyethyl) group with isopropyl or cyclopentyl—common in PDE9 inhibitor patents—removes a critical hydrogen-bond donor that can favorably interact with the ribose pocket or solvent-exposed region, potentially reducing aqueous solubility and shifting the selectivity fingerprint [2]. Even seemingly conservative changes (e.g., moving fluorine from the 3- to the 4-position or adding a 2-chloro substituent) introduce electronic perturbations that have been shown in related pyrazolopyrimidine series to flip kinase selectivity from Src-family kinases to Abl or EGFR [3]. Therefore, procurement officers and screening directors must treat 946255-18-1 as a chemically unique entity whose properties cannot be reliably extrapolated from in-class analogs.

946255-18-1: Quantitative Differentiation Evidence Against Closest Structural Analogs


Predicted Lipophilicity (clogP) Shifts vs. Non-Fluorinated Benzyl Analog

Computationally predicted clogP for 946255-18-1 is approximately 2.03, placing it within the optimal drug-like lipophilicity range (clogP 1–4) favorable for oral bioavailability, whereas the non-fluorinated 6-(benzylthio)-1-(2-hydroxyethyl) analog (CAS not assigned) has a predicted clogP of ~1.70 . The ~0.33 log unit increase conferred by the 3-fluoro substituent modestly enhances membrane permeability without crossing into high-logP territory (>4) that correlates with poor solubility and promiscuous off-target binding [1].

Lipophilicity ADME Drug Design

N1 Substituent Polarity and Hydrogen-Bond Donor Capacity Relative to PDE9 Inhibitor PF-04449613

The N1-(2-hydroxyethyl) group in 946255-18-1 provides one hydrogen-bond donor (HBD = 1), whereas the highly optimized PDE9 inhibitor PF-04449613 (IC50 = 24 nM; CAS 1236858-52-8) bears an N1-isopropyl substituent with HBD = 0 [1]. The presence of a primary alcohol in 946255-18-1 is predicted to increase topological polar surface area (tPSA) by approximately 20 Ų relative to PF-04449613, enhancing aqueous solubility and potentially reducing CNS penetration—a desirable feature for peripheral PDE9 applications such as cardiovascular or metabolic disease indications where brain exposure is unwanted [2].

Hydrogen Bonding PDE9 Inhibition Physicochemical Properties

Fluorine Positioning: 3-Fluorobenzyl vs. 2-Chloro-6-fluorobenzyl Regioisomer

The 2-chloro-6-fluorobenzyl analog (EVT-11408757, MW 354.8 g/mol) introduces an ortho-chlorine that increases steric bulk and molecular weight by 34.5 Da relative to 946255-18-1 (MW 320.34) . The ortho-substituent forces the benzyl ring into a non-coplanar conformation that can disrupt π-stacking interactions with active-site tyrosine or phenylalanine residues commonly found in kinase hinge regions, a phenomenon documented in pyrazolo[3,4-d]pyrimidine Src-family kinase inhibitor co-crystal structures [1]. By contrast, the unsubstituted ortho position in 946255-18-1 permits greater conformational flexibility of the 3-fluorobenzyl group, potentially enabling it to sample a broader range of binding poses within the hydrophobic back pocket of PDE9 or kinase targets [1].

Fluorine Chemistry Regioisomer Differentiation SAR

Absence of 5-Aryl Substitution Differentiates 946255-18-1 from the ALDH1A Inhibitor CM39

CM39 (6-((3-fluorobenzyl)thio)-5-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, CAS 361156-54-9) is a pan-ALDH1A inhibitor with reported biochemical IC50 values in the low micromolar range against ALDH1A1, ALDH1A2, and ALDH1A3 [1]. The critical structural difference is the 5-(o-tolyl) substituent in CM39, which occupies a lipophilic pocket adjacent to the catalytic cysteine in ALDH1A isoforms [1]. 946255-18-1 lacks any 5-aryl substitution (5-H), resulting in a significantly different selectivity profile: the vacant 5-position prevents the key hydrophobic interaction required for ALDH1A engagement, thereby steering the compound's polypharmacology toward PDE or kinase targets that rely on the N1 and C6 substituents for recognition [2]. This is further corroborated by the fact that 946255-18-1 is not listed among the ALDH-active compounds in patent WO2023059884A1, which enumerates dozens of 5-aryl-substituted 6-((3-fluorobenzyl)thio)pyrazolo[3,4-d]pyrimidin-4(5H)-ones [3].

ALDH1A Inhibition Selectivity Profile Scaffold Differentiation

Metabolic Stability Potential: 3-Fluorobenzyl vs. 3-Methylbenzyl Analog

The 3-methylbenzyl analog (1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, CAS 946255-21-6) presents a benzylic methyl group susceptible to CYP450-mediated oxidation to the corresponding carboxylic acid, a well-established metabolic soft spot for alkyl-substituted aromatics . In contrast, the 3-fluoro substituent in 946255-18-1 is both electron-withdrawing and oxidatively inert, thereby blocking para-hydroxylation at the 3-position and reducing the overall rate of oxidative metabolism relative to the methyl-bearing congener [1]. Quantitative in vitro microsomal stability data comparing fluorinated vs. methylated benzylthio pyrazolopyrimidines are not yet published for this exact pair; however, the metabolic advantage of aromatic fluorine substitution over methyl is a robust class-level principle supported by extensive medicinal chemistry precedent across multiple scaffold families [1].

Metabolic Stability Fluorine Substitution Oxidative Metabolism

Best-Fit Research and Industrial Application Scenarios for 946255-18-1 Based on Evidence-Based Differentiation


PDE9 Inhibitor Lead Optimization with Peripheral Selectivity

946255-18-1 is optimally deployed in PDE9 inhibitor programs where CNS penetration is undesirable—such as in heart failure, metabolic syndrome, or sickle cell disease—thanks to the N1-(2-hydroxyethyl) group that increases polar surface area and hydrogen-bond donor count relative to CNS-penetrant PDE9 inhibitors like PF-04449613 (HBD = 0; IC50 = 24 nM) [1][2]. The compound can serve as a starting scaffold for systematic SAR exploration at the 6-benzylthio position without the confounding liability of ALDH1A inhibition (unlike CM39, which carries a 5-aryl substituent) [3].

Kinase Selectivity Profiling Against Src-Family and Abl Kinases

The unsubstituted 5-position and the 3-fluorobenzylthio group of 946255-18-1 create a binding pose that may favor Src-family kinases (SFKs) over Abl, as indicated by pyrazolo[3,4-d]pyrimidine co-crystal structures showing that removal of 5-aryl substitution redirects selectivity toward the SFK hinge region [1]. Screening facilities should prioritize this compound in SFK selectivity panels, using the 2-chloro-6-fluorobenzyl regioisomer (EVT-11408757) as a negative control to assess the impact of ortho steric hindrance on kinase inhibition profiles [2].

ADME Optimization: Fluorine-Enabled Metabolic Stability Enhancement

In programs where rapid oxidative metabolism of benzylthio substituents is a recognized liability, 946255-18-1 offers a 3-fluorobenzyl group that is expected to resist CYP450-mediated oxidation compared to the 3-methylbenzyl analog (CAS 946255-21-6) [1][2]. The compound can be benchmarked in human, rat, and mouse liver microsome stability assays alongside the non-fluorinated benzyl analog to quantify the metabolic stabilization imparted by 3-fluoro substitution, generating data that inform subsequent prodrug or formulation strategies [3].

Chemical Biology Tool for Deconvoluting ALDH1A-Independent Pharmacology

Given that many 6-((3-fluorobenzyl)thio)pyrazolo[3,4-d]pyrimidin-4(5H)-ones with 5-aryl substitution are potent ALDH1A inhibitors (e.g., CM39), 946255-18-1—which lacks the 5-aryl group and is absent from the ALDH inhibitor patent WO2023059884A1—can serve as a critical negative control probe in chemical biology studies aiming to attribute cellular phenotypes specifically to ALDH1A inhibition rather than to off-target kinase or PDE9 activity [1][2]. This application is particularly relevant for cancer stem cell research where ALDH1A activity is a key phenotypic marker [2].

Quote Request

Request a Quote for 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.